molecular formula C21H21NO B2959085 (2-Aminophenyl)[bis(4-methylphenyl)]methanol CAS No. 91148-61-7

(2-Aminophenyl)[bis(4-methylphenyl)]methanol

Cat. No.: B2959085
CAS No.: 91148-61-7
M. Wt: 303.405
InChI Key: JIYYWAUNYNSVSG-UHFFFAOYSA-N
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Description

(2-Aminophenyl)[bis(4-methylphenyl)]methanol is a triarylmethanol derivative characterized by a central methanol group bonded to three aryl substituents: two 4-methylphenyl (p-tolyl) groups and one 2-aminophenyl group. Its molecular formula is C21H21NO, with an estimated molecular weight of 303.40 g/mol (inferred from analogous compounds) . The 2-aminophenyl group introduces a polar amino (-NH2) moiety, enhancing solubility in polar solvents like methanol or DMSO compared to non-amino analogs .

Properties

IUPAC Name

(2-aminophenyl)-bis(4-methylphenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO/c1-15-7-11-17(12-8-15)21(23,18-13-9-16(2)10-14-18)19-5-3-4-6-20(19)22/h3-14,23H,22H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIYYWAUNYNSVSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C2=CC=C(C=C2)C)(C3=CC=CC=C3N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Aminophenyl)[bis(4-methylphenyl)]methanol typically involves the reaction of 2-aminophenyl with bis(4-methylphenyl)methanol under specific conditions. The reaction may require a catalyst and controlled temperature to ensure the proper formation of the desired product. Detailed synthetic routes and reaction conditions can be found in specialized chemical literature and databases .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in a usable form .

Chemical Reactions Analysis

Oxidation of the Methanol Group

The primary alcohol (-CH<sub>2</sub>OH) in the molecule is susceptible to oxidation. In acidic or enzymatic conditions, this group may oxidize to a ketone or carboxylic acid. For example:

 2 Aminophenyl bis 4 methylphenyl methanolor CrO3KMnO4,H+ 2 Aminophenyl bis 4 methylphenyl ketone\text{ 2 Aminophenyl bis 4 methylphenyl methanol}\xrightarrow[\text{or CrO}_3]{\text{KMnO}_4,\text{H}^+}\text{ 2 Aminophenyl bis 4 methylphenyl ketone}

Key Observations :

  • Triphenylmethanol derivatives (e.g., bis(4-methylphenyl)-phenyl-methanol) oxidize to ketones under strong acidic conditions .

  • Steric hindrance from the bis(4-methylphenyl) groups may slow reaction kinetics compared to simpler analogs.

Esterification and Ether Formation

The alcohol group can undergo nucleophilic substitution or esterification:

Esterification

 2 Aminophenyl bis 4 methylphenyl methanol+RCOCl 2 Aminophenyl bis 4 methylphenyl methanol ester+HCl\text{ 2 Aminophenyl bis 4 methylphenyl methanol}+\text{RCOCl}\rightarrow \text{ 2 Aminophenyl bis 4 methylphenyl methanol ester}+\text{HCl}

Etherification

 2 Aminophenyl bis 4 methylphenyl methanol+R XBase 2 Aminophenyl bis 4 methylphenyl methylether\text{ 2 Aminophenyl bis 4 methylphenyl methanol}+\text{R X}\xrightarrow{\text{Base}}\text{ 2 Aminophenyl bis 4 methylphenyl methylether}

Reactivity Notes :

  • Steric bulk from the bis(4-methylphenyl) groups may limit reactivity with bulky electrophiles .

  • Amino groups (-NH<sub>2</sub>) could participate in side reactions unless protected .

Coordination Chemistry

The aromatic amine (-NH<sub>2</sub>) and hydroxyl (-OH) groups may act as ligands for transition metals. For example:

 2 Aminophenyl bis 4 methylphenyl methanol+PtCl2cis PtCl2(L)2](L ligand)\text{ 2 Aminophenyl bis 4 methylphenyl methanol}+\text{PtCl}_2\rightarrow \text{cis PtCl}_2(\text{L})_2]\quad (\text{L ligand})

Supporting Evidence :

  • Analogous azaphospholone ligands form stable cis-complexes with Pt(II) and Pd(II) .

  • Steric effects from bis(4-methylphenyl) groups could influence coordination geometry .

Diazotization and Azo Coupling

The aromatic amine group can undergo diazotization in acidic conditions, enabling azo coupling:

Ar NH2NaNO2,HClAr N2+Electron rich areneAzo dye\text{Ar NH}_2\xrightarrow{\text{NaNO}_2,\text{HCl}}\text{Ar N}_2^+\xrightarrow{\text{Electron rich arene}}\text{Azo dye}

Key Considerations :

  • Diazotization is highly pH-dependent and may require low temperatures .

  • Steric hindrance from substituents may reduce coupling efficiency .

Acid-Base Reactions

The amino group (-NH<sub>2</sub>) can act as a weak base, forming salts with acids:

 2 Aminophenyl bis 4 methylphenyl methanol+HCl 2 Aminophenyl bis 4 methylphenyl methanol hydrochloride\text{ 2 Aminophenyl bis 4 methylphenyl methanol}+\text{HCl}\rightarrow \text{ 2 Aminophenyl bis 4 methylphenyl methanol hydrochloride}

Relevant Data :

  • Benzidine derivatives form stable hydrochloride salts under acidic conditions .

  • Solubility in polar solvents increases upon salt formation .

Thermal Degradation

Under pyrolysis (>300°C), the compound may decompose via:

  • Cleavage of the C-OH bond.

  • Rearrangement of the biphenyl backbone.
    Stability Notes :

  • Bis(4-methylphenyl) groups enhance thermal stability compared to unsubstituted analogs .

Research Gaps and Recommendations

  • Synthetic Routes : No direct synthesis methods for (2-aminophenyl)[bis(4-methylphenyl)]methanol are reported. Proposed pathways could involve Grignard reactions or reductive amination of precursor ketones.

  • Catalytic Applications : Potential as a ligand in asymmetric catalysis remains unexplored.

  • Toxicity Profile : Structural analogs like benzidine derivatives are carcinogenic , necessitating caution in handling.

Scientific Research Applications

(2-Aminophenyl)[bis(4-methylphenyl)]methanol has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Aminophenyl)[bis(4-methylphenyl)]methanol involves its interaction with specific molecular targets and pathways. The aminophenyl group can interact with various enzymes and receptors, potentially leading to biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Substituent Effects

The table below compares C21H21NO with structurally related triarylmethanols and diaryl derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
(2-Aminophenyl)[bis(4-methylphenyl)]methanol C21H21NO 303.40 2-aminophenyl, two 4-methylphenyl Polar NH2 enhances solubility; potential bioactivity
Bis(4-methylphenyl)(phenyl)methanol C21H20O 288.39 Phenyl, two 4-methylphenyl Lower polarity; used in ligand synthesis
4,4'-Dimethylbenzhydrol C15H16O 212.29 Two 4-methylphenyl Hydrophobic; industrial intermediate
3-(Trifluoromethyl)benzhydrol C14H11F3O 264.23 CF3, phenyl Electron-withdrawing CF3 increases acidity
[1,3-Bis(4-methylphenyl)-1H-pyrazol-4-yl]methanol C18H18N2O 278.35 Pyrazole core, two 4-methylphenyl Heterocyclic structure influences metal binding

Key Observations :

  • The 2-aminophenyl group in the target compound introduces distinct electronic and steric effects compared to phenyl or CF3 substituents. The amino group’s electron-donating nature increases nucleophilicity, making the compound more reactive in substitution or coordination reactions .
  • Compared to Bis(4-methylphenyl)(phenyl)methanol , the amino derivative’s higher polarity improves solubility in methanol and DMSO, critical for pharmaceutical applications .

Physicochemical and Spectral Properties

  • Solubility: The amino group enhances solubility in polar solvents (e.g., methanol, DMSO) relative to non-amino analogs like 4,4'-dimethylbenzhydrol, which is predominantly soluble in chloroform .
  • Spectral Features: IR Spectroscopy: The NH2 group exhibits characteristic N-H stretching (~3300–3500 cm<sup>-1</sup>) and bending (~1600 cm<sup>-1</sup>) modes, absent in CF3 or methyl-substituted analogs . NMR: The 2-aminophenyl protons resonate downfield (δ 6.5–7.5 ppm) due to conjugation with the amino group, distinct from the upfield-shifted methyl protons in 4-methylphenyl groups (δ ~2.3 ppm) .

Biological Activity

Introduction

(2-Aminophenyl)[bis(4-methylphenyl)]methanol is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features, which include an amine group and a bis(4-methylphenyl) moiety. This compound's potential interactions with biological systems suggest various pharmacological applications.

Structural Characteristics

The molecular structure of this compound can be described as follows:

  • Amine Group : Contributes to hydrogen bonding and potential receptor interactions.
  • Bis(4-methylphenyl) Moiety : Enhances lipophilicity, potentially improving membrane penetration.

Synthesis Methods

The synthesis of this compound can be achieved through several methodologies, each with distinct advantages and limitations regarding yield and purity. Common methods include:

  • N-arylation Reactions : Utilizing palladium-catalyzed cross-coupling techniques.
  • Direct Amine Alkylation : Employing alkyl halides in the presence of bases.

Biological Activity

The biological activity of this compound is influenced by its structural characteristics. Notable activities include:

  • Antioxidant Properties : Similar compounds have demonstrated the ability to scavenge free radicals.
  • Neuroprotective Effects : Potential modulation of neuroinflammatory pathways, as suggested by related studies.

Comparative Analysis with Related Compounds

A comparison with structurally similar compounds highlights the unique properties of this compound:

Compound NameStructural FeaturesBiological Activity
2-AminophenolSimple amine and hydroxyl groupAntioxidant, analgesic
Bis(4-methylphenyl)amineTwo methyl-substituted phenyl groupsPotential neuroprotective effects
N,N-Dimethyl-4-aminoanilineDimethylamino groupUsed in dye synthesis

The complexity of this compound may lead to novel pharmacological effects not observed in simpler analogs, enhancing its potential for therapeutic applications.

Case Studies and Research Findings

Several studies have explored the biological implications of compounds similar to this compound:

  • Antioxidant Activity : Research indicates that compounds with similar structures can effectively reduce oxidative stress in cellular models, suggesting that this compound may exhibit similar protective effects against oxidative damage.
  • Neuroprotective Studies : Investigations into the neuroprotective properties of related molecules have shown promise in mitigating neurodegenerative conditions by modulating inflammatory responses in neuronal cells.
  • Pharmacokinetic Profiles : Studies assessing the absorption, distribution, metabolism, and excretion (ADME) properties indicate that the lipophilicity conferred by the bis(4-methylphenyl) moiety may enhance bioavailability.

Q & A

Basic Questions

Q. What are the common synthetic routes for (2-Aminophenyl)[bis(4-methylphenyl)]methanol, and what experimental conditions are critical for optimizing yield?

  • Methodology : The compound can be synthesized via reduction of nitro intermediates or Schiff base precursors. For example, sodium borohydride (NaBH₄) in methanol under ambient conditions is effective for reducing imine bonds (e.g., N-aryl methanimines) to yield secondary alcohols . Key parameters include solvent polarity (methanol enhances solubility and reaction homogeneity), temperature control (25–30°C to avoid side reactions), and stoichiometric excess of NaBH₄ (1.2–1.5 equiv.) to ensure complete reduction.
  • Validation : Post-synthesis, confirm purity via thin-layer chromatography (TLC) and characterize using elemental analysis and mass spectrometry.

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structure of this compound?

  • Techniques :

  • ¹H-NMR : Identifies aromatic protons (δ 6.5–7.5 ppm) and hydroxymethyl groups (δ 4.5–5.0 ppm).
  • IR Spectroscopy : Detects O–H stretching (~3200–3400 cm⁻¹) and N–H bending (~1600 cm⁻¹) .
  • X-ray Crystallography : Resolves stereochemistry and intermolecular interactions (e.g., hydrogen bonding between –OH and aromatic H or solvent molecules) .

Q. What are the typical chemical reactions that this compound undergoes, and how can these be leveraged in further syntheses?

  • Reactivity :

  • Oxidation : The hydroxymethyl group can be oxidized to a ketone using KMnO₄ or CrO₃, enabling access to carbonyl derivatives .
  • Substitution : The amino group participates in nucleophilic substitutions (e.g., forming amides with acyl chlorides), useful for creating bioactive analogs .

Advanced Questions

Q. How can researchers resolve discrepancies between spectroscopic data and crystallographic results when analyzing this compound?

  • Conflict Analysis : For example, NMR may suggest free rotation of the hydroxymethyl group (averaged signals), while X-ray data show fixed conformations due to hydrogen bonding. Cross-validate via variable-temperature NMR to detect dynamic effects and DFT calculations to model energy barriers .
  • Case Study : In related diimine-Pd(II) complexes, crystallography revealed non-planar chelation geometries despite NMR suggesting symmetry, highlighting solvent packing effects .

Q. What challenges arise in the crystallization of this compound, and how can solvent selection influence crystal packing?

  • Crystallization Issues : Bulky substituents (bis(4-methylphenyl)) hinder close packing. Methanol solvent promotes hydrogen-bonded layers (e.g., O–H⋯Cl or O–H⋯π interactions) .
  • Optimization : Use mixed solvents (methanol/ethyl acetate) to balance solubility and nucleation. Slow evaporation at 4°C enhances crystal quality.

Q. How does the presence of amino and hydroxymethyl groups influence the compound’s reactivity and intermolecular interactions?

  • Electronic Effects : The amino group donates electron density to the aromatic ring, activating it for electrophilic substitution. The hydroxymethyl group participates in hydrogen bonding, stabilizing supramolecular architectures (e.g., layered structures in Pd(II) complexes) .
  • Steric Effects : Steric hindrance from bis(4-methylphenyl) groups limits accessibility for certain reactions (e.g., bulky Grignard reagents may require elevated temperatures) .

Q. What strategies are employed to determine the electronic properties of this compound using computational chemistry?

  • Methods :

  • DFT Calculations : Model HOMO-LUMO gaps to predict redox behavior. For example, amino groups lower LUMO energy, enhancing electron-accepting capacity .
  • Molecular Dynamics : Simulate solvent interactions to rationalize crystallization trends observed experimentally .

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